molecular formula C17H22Cl2N2O2 B7712748 N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

Cat. No. B7712748
M. Wt: 357.3 g/mol
InChI Key: MISCDEJNRXJCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, attention, and pain modulation.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to reduce neuropathic pain and anxiety in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise targeting of this receptor, which can lead to more accurate results. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of drug addiction and withdrawal. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research is needed to develop more efficient synthesis methods for this compound, which could lead to its wider use in the scientific community.

Synthesis Methods

The synthesis of N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide involves a multistep process that includes the reaction of sec-butylamine with 2,4-dichlorobenzoyl chloride to form N-(sec-butyl)-2,4-dichlorobenzamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, this compound.

Scientific Research Applications

N-(sec-butyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have promising results in the treatment of neuropathic pain, anxiety, and depression. Additionally, it has been studied for its potential use in the treatment of drug addiction and withdrawal.

properties

IUPAC Name

N-butan-2-yl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-3-11(2)20-16(22)12-6-8-21(9-7-12)17(23)14-5-4-13(18)10-15(14)19/h4-5,10-12H,3,6-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISCDEJNRXJCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.